![molecular formula C15H16ClNO2 B3032830 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 55118-85-9](/img/structure/B3032830.png)
2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Scientific Research Applications
Anti-Inflammatory Activities
This compound is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
COX-2 Inhibitory Activities
The compound has been reported to have COX-2 inhibitory activities . COX-2 is an enzyme that plays a significant role in inflammation and pain, so inhibiting this enzyme can lead to anti-inflammatory and analgesic effects .
Antifungal Activities
The compound has shown promising antifungal activity against Fusarium oxysporum , a devastating plant pathogen . It was found to have fungistatic or fungicidal effects .
Synthesis of Bioactive Compounds
This compound is typically employed as intermediates or precursors to produce further bioactive compounds .
Antimicrobial Activities
Although not directly mentioned in the search results for this specific compound, similar compounds (N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives) have been studied for their antimicrobial activities . It’s possible that “2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione” may also have similar properties.
Anticancer Activities
Similar to the antimicrobial activities, anticancer activities have been studied in similar compounds . This suggests potential anticancer applications for “2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione”.
Safety And Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDESWNJHWHTLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354459 | |
Record name | SBB061862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | |
CAS RN |
55118-85-9 | |
Record name | SBB061862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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